molecular formula C22H27ClF2N4O2 B12841265 Urea, N-(2-chloroethyl)-N'-(5-(dimethylamino)-2,2-bis(4-fluorophenyl)pentyl)-N-nitroso- CAS No. 78850-51-8

Urea, N-(2-chloroethyl)-N'-(5-(dimethylamino)-2,2-bis(4-fluorophenyl)pentyl)-N-nitroso-

Cat. No.: B12841265
CAS No.: 78850-51-8
M. Wt: 452.9 g/mol
InChI Key: YXERUDITAZTWMU-UHFFFAOYSA-N
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Description

Urea, N-(2-chloroethyl)-N’-(5-(dimethylamino)-2,2-bis(4-fluorophenyl)pentyl)-N-nitroso- is a complex organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, N-(2-chloroethyl)-N’-(5-(dimethylamino)-2,2-bis(4-fluorophenyl)pentyl)-N-nitroso- typically involves multiple steps, including the introduction of the chloroethyl group, the formation of the urea linkage, and the addition of the nitroso group. Common reagents used in these reactions include chloroethylamine, dimethylamine, and nitrosating agents such as sodium nitrite.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro derivatives.

    Reduction: Reduction of the nitroso group can yield amine derivatives.

    Substitution: The chloroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted urea derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications.

Biology

In biological research, this compound may be studied for its potential interactions with biomolecules, such as proteins and nucleic acids. Its ability to form covalent bonds with biological targets makes it a candidate for drug development.

Medicine

In medicine, derivatives of this compound may be explored for their therapeutic potential, particularly in the treatment of diseases where nitroso compounds have shown efficacy.

Industry

In industrial applications, this compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of Urea, N-(2-chloroethyl)-N’-(5-(dimethylamino)-2,2-bis(4-fluorophenyl)pentyl)-N-nitroso- involves its interaction with molecular targets through covalent bonding. The nitroso group can form nitrosamines, which are known to interact with DNA and proteins, potentially leading to biological effects such as mutagenesis or enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

  • Urea, N-(2-chloroethyl)-N’-(2,2-diphenyl)ethyl-N-nitroso-
  • Urea, N-(2-chloroethyl)-N’-(4-methylphenyl)ethyl-N-nitroso-

Uniqueness

Compared to similar compounds, Urea, N-(2-chloroethyl)-N’-(5-(dimethylamino)-2,2-bis(4-fluorophenyl)pentyl)-N-nitroso- stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the dimethylamino and bis(4-fluorophenyl) groups may enhance its biological activity and specificity.

Properties

CAS No.

78850-51-8

Molecular Formula

C22H27ClF2N4O2

Molecular Weight

452.9 g/mol

IUPAC Name

1-(2-chloroethyl)-3-[5-(dimethylamino)-2,2-bis(4-fluorophenyl)pentyl]-1-nitrosourea

InChI

InChI=1S/C22H27ClF2N4O2/c1-28(2)14-3-12-22(17-4-8-19(24)9-5-17,18-6-10-20(25)11-7-18)16-26-21(30)29(27-31)15-13-23/h4-11H,3,12-16H2,1-2H3,(H,26,30)

InChI Key

YXERUDITAZTWMU-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCC(CNC(=O)N(CCCl)N=O)(C1=CC=C(C=C1)F)C2=CC=C(C=C2)F

Origin of Product

United States

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